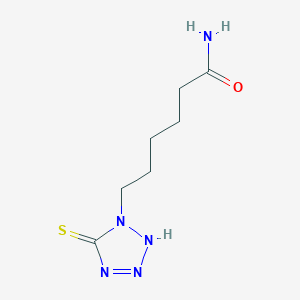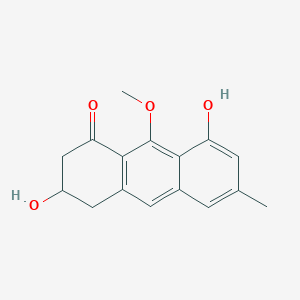
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of a methoxy group at the 9 position using methanol and an acid catalyst.
Methylation: Introduction of a methyl group at the 6 position using methyl iodide and a base.
Reduction: Reduction of the anthracene ring to form the dihydroanthracene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
化学反应分析
Types of Reactions
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学研究应用
3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation or cancer progression.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
3,8-Dihydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the methoxy group at the 9 position.
9-Methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the hydroxyl groups at the 3 and 8 positions.
3,8-Dihydroxy-9-methoxy-3,4-dihydroanthracen-1(2H)-one: Lacks the methyl group at the 6 position.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the methyl group, makes 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one unique
属性
CAS 编号 |
61419-03-2 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
3,8-dihydroxy-9-methoxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-8-3-9-5-10-6-11(17)7-13(19)15(10)16(20-2)14(9)12(18)4-8/h3-5,11,17-18H,6-7H2,1-2H3 |
InChI 键 |
FFGIIHUXQYPQRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
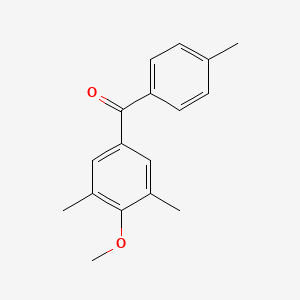
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
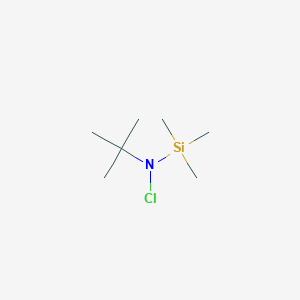
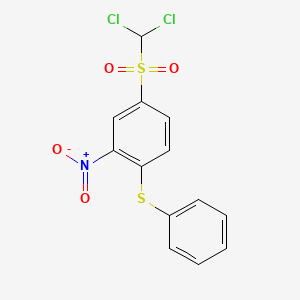
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
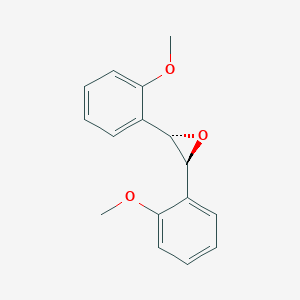
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
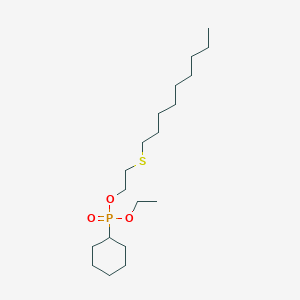
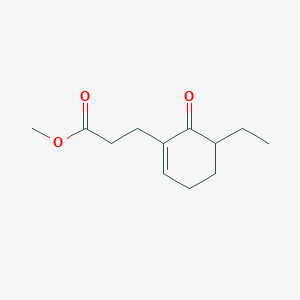
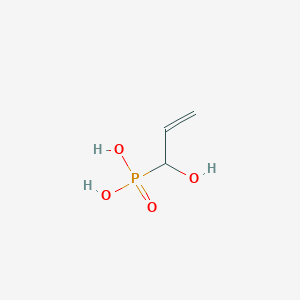
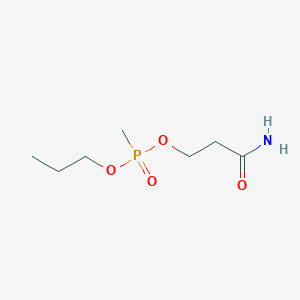
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
